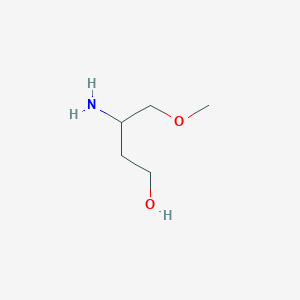

3-Amino-4-methoxybutan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-methoxybutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-8-4-5(6)2-3-7/h5,7H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJKIMBTZBWVMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334146-51-8 | |

| Record name | 3-amino-4-methoxybutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-4-methoxybutan-1-ol basic properties

An In-Depth Technical Guide to the Basic Properties of 3-Amino-4-methoxybutan-1-ol

Introduction

This compound is a chiral β-amino alcohol that serves as a valuable building block in medicinal chemistry and drug development. Its bifunctional nature, possessing both a primary amine and a primary alcohol, allows for diverse chemical modifications, making it a key intermediate in the synthesis of more complex molecules, such as specialized diamines.[1][2] This guide provides a comprehensive overview of its fundamental basic properties, structural characteristics, and key handling protocols, designed for researchers, scientists, and professionals in the field of drug development. We will delve into the causality behind its chemical behavior, offering field-proven insights grounded in established chemical principles.

Section 1: Core Physicochemical Properties

The functionality of this compound is dictated by the interplay of its three key functional groups: the primary amine, the primary alcohol, and the methoxy ether. These groups govern its basicity, solubility, and reactivity.

Basicity and pKa

The primary determinant of the molecule's basicity is the lone pair of electrons on the nitrogen atom of the primary amine group.[3] This lone pair can readily accept a proton (H⁺), defining it as a Brønsted-Lowry base.[4][5]

-

Causality: The basicity of simple alkyl amines is generally stronger than that of ammonia because the alkyl groups are electron-donating, which increases the electron density on the nitrogen and makes the lone pair more available for protonation.[5] For this compound, we must consider the inductive effects of the neighboring hydroxyl and methoxy groups. Both are electron-withdrawing groups, which will slightly pull electron density away from the nitrogen center. This effect is expected to decrease the basicity slightly compared to a simple alkyl amine like 1-aminobutane. Therefore, the pKa of the conjugate acid (R-NH₃⁺) is estimated to be in the range of 9.5 to 10.5, typical for primary amines but potentially on the lower end of that range.

Solubility Profile

The solubility is governed by the molecule's ability to form hydrogen bonds.

-

Expert Insight: The presence of both a primary amine (-NH₂) and a primary alcohol (-OH) group makes this compound highly capable of hydrogen bonding, both as a donor and an acceptor. This structural feature predicts high solubility in polar protic solvents like water and alcohols (e.g., methanol, ethanol).[6][7] The C4 alkyl backbone and the methyl ether group introduce some lipophilic character, suggesting at least moderate solubility in less polar organic solvents.

Reactivity and Stability

The molecule's reactivity is twofold, stemming from its amine and alcohol functionalities.

-

Amine Group: As a primary amine, it is nucleophilic and will react with a variety of electrophiles. Common reactions include acylation to form amides, alkylation, and reaction with aldehydes and ketones to form imines.

-

Alcohol Group: The primary alcohol can be oxidized to form an aldehyde or a carboxylic acid. It can also undergo esterification with carboxylic acids or acylation with acid chlorides.

-

Stability: The compound is chemically stable under standard ambient conditions (room temperature).[8] However, like many amines, it should be stored away from strong oxidizing agents.

Quantitative Data Summary

| Property | Value | Source / Rationale |

| Molecular Formula | C₅H₁₃NO₂ | [9] |

| Molecular Weight | 119.16 g/mol | Calculated from formula |

| Appearance | Colorless to pale yellow liquid | Inferred from similar amino alcohols[10] |

| pKa (Conjugate Acid) | ~9.5 - 10.5 | Estimated based on amine basicity principles[5] |

| Water Solubility | High | Predicted due to -OH and -NH₂ groups[6][7] |

| Boiling Point | > 200 °C | Inferred from similar structures like 4-Amino-1-butanol[8] |

Section 2: Spectroscopic Characterization Workflow

For any researcher, confirming the identity and purity of a compound is paramount. Spectroscopic methods provide a definitive fingerprint of the molecular structure. The following describes the expected spectroscopic signature for this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The protons on the -OH and -NH₂ groups would likely appear as broad singlets that are exchangeable with D₂O. The methoxy group (-OCH₃) would present as a sharp singlet at approximately 3.3-3.4 ppm. The protons on the carbon backbone (-CH-, -CH₂-) would appear as complex multiplets between 1.5 and 3.8 ppm.

-

¹³C NMR: The molecule has five carbon atoms in unique chemical environments, and thus a ¹³C NMR spectrum should display five distinct signals. The carbon bearing the -OH group would be found around 60-65 ppm, the carbon with the -NH₂ group around 50-55 ppm, and the methoxy carbon around 59 ppm.

-

FT-IR Spectroscopy: The infrared spectrum provides clear evidence for the key functional groups. A prominent, broad absorption band between 3200-3500 cm⁻¹ would indicate the overlapping O-H and N-H stretching vibrations. C-H stretching bands would appear just below 3000 cm⁻¹, and a strong C-O stretching band would be visible in the 1050-1150 cm⁻¹ region.[11][12]

Section 3: Synthesis Protocol and Safe Handling

The (S)-enantiomer of this compound is a particularly sought-after intermediate. A reliable asymmetric synthesis has been developed, providing a practical route for its preparation in a laboratory setting.[1][2]

Asymmetric Synthesis via Reductive Amination

This protocol is adapted from a published, peer-reviewed procedure and demonstrates a self-validating system where product crystallization is used to upgrade enantiomeric excess.[1][2]

Step-by-Step Methodology:

-

Reductive Amination: The starting β-keto ester, methyl 4-methoxy-3-oxobutanoate, is subjected to asymmetric reductive amination.

-

Causality: This step is critical for establishing the stereocenter. A chiral Ruthenium-MeOBIPHEP catalyst is used with ammonium acetate and hydrogen gas. The catalyst creates a chiral environment, directing the hydrogenation to occur preferentially on one face of the intermediate enamine, resulting in high enantiomeric excess (97-98% ee).[1][2]

-

-

Transitory N-Boc Protection: The resulting amino ester is protected with di-tert-butyl dicarbonate (Boc₂O).

-

Expert Insight: This step is necessary because the subsequent reducing agent, lithium borohydride (LiBH₄), can react with the acidic N-H protons of the amine. Protecting the amine as a non-acidic carbamate prevents this side reaction and ensures the hydride is available for the desired ester reduction.[2]

-

-

Ester Reduction: The N-Boc protected amino ester is reduced to the corresponding alcohol using LiBH₄.

-

Causality: LiBH₄ is a milder reducing agent than LiAlH₄ and is selective for esters in the presence of the Boc-protecting group, providing a clean conversion to the primary alcohol.[2]

-

-

Deprotection and Crystallization: The Boc group is removed using an acid (e.g., HCl in a suitable solvent), which also forms the hydrochloride salt of the final product.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safe handling procedures can be established based on its functional groups and data from analogous compounds like 4-Amino-1-butanol.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[8]

-

Incompatibility: Avoid contact with strong oxidizing agents, acids, and acid chlorides.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

This compound is a functionally rich molecule whose basicity, solubility, and reactivity are a direct consequence of its amine, alcohol, and ether groups. Its utility as a chiral building block is well-established, with robust synthetic protocols available for its preparation. A thorough understanding of its physicochemical properties and spectroscopic signatures, as detailed in this guide, is essential for its effective application in research and development.

References

- Asymmetric Synthesis of (S)-3-Amino-4-methoxy-butan-1-ol by Way of Reductive Amination. (2011). Organic Process Research & Development.

- Asymmetric Synthesis of (S)

- How do amines differ from analogous alcohols in (a) odor, (b) basicity, and (c) boiling point? - Pearson. (n.d.). Pearson.

- Why are amines more basic than alcohols? (2016). Quora.

- 23.1: Amines Compared with Alcohols. (2021). Chemistry LibreTexts.

- Compare the base strengths of amines with those of alcohols. (n.d.). Study.com.

- SAFETY DATA SHEET - 4-Amino-1-butanol. (2025). Sigma-Aldrich.

- 24.3: Basicity of Amines. (2025). Chemistry LibreTexts.

- (S)-3-Amino-4-methoxybutan-1-ol hydrochloride. (n.d.). BLDpharm.

- 3-amino-4-methoxy-3-methylbutan-1-ol. (n.d.). PubChem.

- This compound, 95% Purity, C5H13NO2, 100 mg. (n.d.). CP Lab Safety.

- 3-Methoxybutan-1-ol. (n.d.). Solubility of Things.

- 4-Methoxy-1-butanol. (n.d.). Solubility of Things.

- Spectroscopy Problems. (n.d.).

- Determining a Structure with IR and NMR. (2018). YouTube.

- (3R) 3 Amino 1 Butanol. (n.d.). TradeIndia.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. quora.com [quora.com]

- 4. How do amines differ from analogous alcohols in (a) odor, - McMurry 8th Edition Ch 16 Problem 50 [pearson.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. calpaclab.com [calpaclab.com]

- 10. (3R) 3 Amino 1 Butanol - High Purity Industrial Grade Chemical at Attractive Price [jigspharma.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. youtube.com [youtube.com]

A Technical Guide to 3-Amino-4-methoxybutan-1-ol: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

This technical guide provides an in-depth analysis of 3-Amino-4-methoxybutan-1-ol, a chiral β-amino alcohol of significant interest to the pharmaceutical and medicinal chemistry sectors. The document delineates the compound's chemical structure, IUPAC nomenclature, and physicochemical properties. The core of this guide is a detailed exposition of a modern, efficient asymmetric synthesis pathway for the (S)-enantiomer, a process that achieves high enantiomeric purity. Furthermore, we explore the compound's applications as a versatile building block in drug development, drawing parallels with structurally similar compounds that are key components of approved therapeutics. This guide concludes with essential safety and handling protocols, offering a comprehensive resource for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Value of Chiral β-Amino Alcohols

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological activity and safety profile. Chiral building blocks—molecules with a non-superimposable mirror image—are the foundational components for constructing these complex therapeutic agents. Among these, β-amino alcohols are a privileged structural motif, present in numerous biologically active compounds.

This compound, particularly its (S)-enantiomer, represents a valuable synthon for medicinal chemistry programs.[1][2] Its bifunctional nature, possessing both a primary amine and a primary alcohol, allows for sequential and directed chemical modifications to build more complex molecular architectures. The strategic importance of this class of molecules is underscored by the use of the structurally similar compound, (R)-3-aminobutan-1-ol, which is a key raw material in the manufacturing of dolutegravir, a critical antiretroviral medication for the treatment of HIV.[3] This guide focuses on providing the technical details necessary for the scientific community to effectively utilize this compound in their research and development endeavors.

Chemical Identity and Structure

The fundamental identity of a chemical compound is rooted in its structure and systematic name. This section provides the core chemical identifiers for this compound.

IUPAC Name: this compound Molecular Formula: C₅H₁₃NO₂[4]

Below is a two-dimensional representation of the chemical structure, generated to clarify atomic connectivity.

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | F. Hoffmann-La Roche[1][2] |

| Molecular Formula | C₅H₁₃NO₂ | CP Lab Safety[4] |

| Purity (Typical) | 95% | CP Lab Safety[4] |

Physicochemical Properties

Quantitative physical and chemical data are crucial for experimental design, including reaction setup, purification, and storage. While specific experimental data for this compound is not widely published, the properties of structurally related compounds can provide valuable estimates.

Table 2: Physicochemical Data (with Analogs for Comparison)

| Property | Value | Compound | Method/Source |

|---|---|---|---|

| Melting Point | 16 - 18 °C | 4-Amino-1-butanol | Sigma-Aldrich[5] |

| Boiling Point | 206 °C | 4-Amino-1-butanol | Sigma-Aldrich[5] |

| Density | 0.967 g/mL at 25 °C | 4-Amino-1-butanol | Sigma-Aldrich[5] |

| Flammability | Combustible Liquid | 3-Methoxy butanol | Godavari Biorefineries Ltd.[6] |

Note: The data for melting point, boiling point, and density are for the structural analog 4-Amino-1-butanol and should be used as an approximation. Researchers should determine these properties experimentally for this compound for precise applications.

Asymmetric Synthesis of (S)-3-Amino-4-methoxybutan-1-ol

The synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical development. An efficient and scalable synthesis for (S)-3-Amino-4-methoxybutan-1-ol has been developed, providing a reliable source of this chiral building block.[1][2]

Overview of the Synthetic Strategy

The developed synthesis provides a significant improvement over classical routes that often start from chiral pool materials like aspartic acid.[1] The modern approach begins with the commercially available and achiral β-keto ester, methyl 4-methoxy-3-oxo-butanoate. The key stereogenic center is introduced via a highly efficient asymmetric catalytic reductive amination.[1][2] This method is advantageous due to its high yield, exceptional enantioselectivity, and operational simplicity.

The overall workflow can be visualized as follows:

Caption: Asymmetric synthesis workflow for (S)-3-Amino-4-methoxybutan-1-ol hydrochloride.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on the methodologies reported by F. Hoffmann-La Roche.[1][2]

Step 1: Asymmetric Catalytic Reductive Amination This is the chirality-inducing step and is critical for the success of the entire synthesis.

-

Reactor Setup: Charge a suitable pressure reactor with methyl 4-methoxy-3-oxo-butanoate, ammonium acetate (NH₄OAc), and a solvent such as methanol.

-

Catalyst Introduction: Add the Ruthenium-MeOBIPHEP catalyst. The choice of this specific catalyst is driven by its proven high efficiency and selectivity in the asymmetric reduction of enamines and related substrates.

-

Reaction: Pressurize the reactor with hydrogen gas (H₂) and heat to the target temperature. The reaction is monitored for the consumption of the starting material.

-

Work-up: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude methyl (S)-3-amino-4-methoxybutanoate. This process consistently provides an initial enantiomeric excess (ee) of 97-98%.[1][2]

Step 2: Transitory Boc Protection The amino group must be protected to prevent side reactions during the subsequent ester reduction.

-

Procedure: Dissolve the crude amino ester from Step 1 in a suitable solvent (e.g., dichloromethane). Add Di-tert-butyl dicarbonate ((Boc)₂O) and a mild base (e.g., triethylamine).

-

Rationale: The tert-butyloxycarbonyl (Boc) group is chosen as a protecting group due to its stability under the upcoming reducing conditions and its ease of removal under acidic conditions. This "transitory" protection is a key strategic decision to ensure clean conversion to the desired alcohol.[1]

-

Isolation: After the reaction is complete, the Boc-protected amino ester is isolated via standard aqueous work-up and solvent removal.

Step 3: Ester to Alcohol Reduction The ester functionality is reduced to the primary alcohol.

-

Procedure: Dissolve the Boc-protected amino ester in an ethereal solvent like tetrahydrofuran (THF). Cool the solution in an ice bath and slowly add a solution of lithium borohydride (LiBH₄).

-

Causality: LiBH₄ is selected as the reducing agent because it is highly effective for reducing esters but is less reactive than other hydrides like LiAlH₄, offering better chemoselectivity and a safer reaction profile. The Boc-protection of the amine is essential here, as an unprotected amine could react with the hydride reagent.

-

Quenching and Isolation: Once the reduction is complete, the reaction is carefully quenched with water or a mild acid. The product is then extracted into an organic solvent to yield the crude Boc-protected (S)-3-amino-4-methoxybutan-1-ol. Yields for this step are reported to be in the 92-97% range after purification.[1]

Step 4: Deprotection and Salt Formation The final step involves the removal of the Boc group to reveal the free amine.

-

Procedure: Dissolve the protected amino alcohol in a solvent like methanol or diethyl ether and treat it with a strong acid, typically hydrochloric acid (HCl).

-

Outcome: The acidic conditions cleanly cleave the Boc group, and the resulting free amine is protonated to form the hydrochloride salt. This salt is often a crystalline solid, which facilitates purification by recrystallization. This final purification step can upgrade the enantiomeric excess to ≥99%.[1][2]

-

Final Product: The final product, (S)-3-Amino-4-methoxybutan-1-ol hydrochloride, is isolated by filtration and drying. The overall yield from the starting β-keto ester is approximately 45%.[2]

Applications in Medicinal Chemistry

This compound is a valuable intermediate for constructing more elaborate molecules targeted for therapeutic applications. Its primary utility lies in its capacity to serve as a scaffold for creating diamines and other complex structures through functionalization of its amine and alcohol groups.[1][2]

-

Synthesis of Diamines: The primary amine can be selectively alkylated, while the primary alcohol can be oxidized to an aldehyde, which then undergoes reductive amination. This dual functionality allows for the controlled and stepwise introduction of different substituents, making it a powerful tool for building libraries of compounds for biological screening.

-

Chiral Scaffolding: The defined stereochemistry at the C3 position is crucial. In drug-receptor interactions, such stereocenters often dictate the binding affinity and efficacy of a molecule. By using enantiomerically pure this compound, chemists can ensure the synthesis of a single, desired stereoisomer of the final drug candidate, avoiding the complications of isomeric mixtures.

-

Parallel to HIV Therapeutics: The significance of this molecular scaffold is highlighted by its similarity to (R)-3-aminobutan-1-ol, a key component of the HIV integrase inhibitor dolutegravir.[3] In dolutegravir, the amino alcohol fragment serves as a critical linker that correctly orients other parts of the molecule for binding to the viral enzyme. This provides an authoritative example of the successful application of this chemical class in a marketed drug.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available from the searched sources, data from closely related amino alcohols and methoxy alcohols provide a strong basis for establishing safe handling procedures. The following guidelines are based on best practices and data from analogous compounds.[5][6]

Table 3: Recommended Safety and Handling Procedures

| Aspect | Guideline | Rationale / Reference |

|---|---|---|

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat. | Standard practice for handling chemicals. Analogs like 4-amino-1-butanol are corrosive.[5] |

| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood. | To avoid inhalation of potentially harmful vapors. |

| Skin and Eye Contact | Avoid all contact. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. | 4-Amino-1-butanol is known to cause severe skin burns and eye damage.[5] |

| Fire Safety | Keep away from open flames, sparks, and heat. Use appropriate fire extinguishers (e.g., dry chemical, CO₂). | Analogs like 3-methoxy butanol are combustible or flammable liquids.[6] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. | To prevent degradation and ensure stability. |

| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. | To ensure environmental safety. |

Disclaimer: These are general guidelines. Always consult a substance-specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

Conclusion

This compound is a high-value chiral building block with direct relevance to the fields of medicinal chemistry and drug development. Its utility is anchored by an efficient and highly stereoselective synthesis that provides access to enantiomerically pure material. The bifunctional nature of the molecule allows for diverse chemical transformations, making it an ideal starting point for the synthesis of complex pharmaceutical intermediates. As the demand for sophisticated and stereochemically defined drug candidates continues to grow, the importance of synthons like this compound will undoubtedly increase, solidifying its role as a key tool for the creation of next-generation therapeutics.

References

- Scalone, M., & Wu, J. (2011). Asymmetric Synthesis of (S)-3-Amino-4-methoxy-butan-1-ol by Way of Reductive Amination. Organic Process Research & Development.

- Scalone, M., & Wu, J. (2011). Asymmetric Synthesis of (S)-3-Amino-4-methoxy-butan-1-ol by Way of Reductive Amination.

- Sigma-Aldrich. (2025). Safety Data Sheet for 4-Amino-1-butanol. Sigma-Aldrich.

- PubChem. 3-Amino-2-(3-ethoxyphenoxy)-4-methoxybutan-1-ol.

- Fisher Scientific. (2025). Safety Data Sheet for 3-Amino-4-methoxybenzanilide. Fisher Scientific.

- Alfa Aesar. (2025). Safety Data Sheet for 4-Methoxybutan-1-ol. Alfa Aesar.

- Godavari Biorefineries Ltd. (2023). Safety Data Sheet for 3-Methoxy butanol. Godavari Biorefineries Ltd.

- Covestro. Safety Data Sheet for MULTRANOL 8120. Covestro Solution Center.

- Medicines for All Institute (M4ALL). (2019). Process Development Report for (R)-3-Aminobutan-1-ol. Medicines for All Institute.

- CP Lab Safety. This compound, 95% Purity, C5H13NO2, 100 mg. CP Lab Safety.

Sources

(S)-3-Amino-4-methoxybutan-1-ol: A Technical Guide to its Synthesis and Evolution as a Key Chiral Building Block

Foreword: The Strategic Value of Chiral β-Amino Alcohols

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms in a molecule is paramount. Chiral β-amino alcohols are a privileged class of structural motifs, integral to the architecture of numerous pharmaceuticals. Their stereochemically defined amino and hydroxyl groups provide crucial hydrogen bonding interactions with biological targets, influencing potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of a specific and valuable member of this class: (S)-3-Amino-4-methoxybutan-1-ol. We will delve into its historical synthetic roots, dissect modern, efficient manufacturing processes, and provide the technical details necessary for its application in research and development.

Discovery and Historical Context: An Evolution from Natural Precursors

The "discovery" of (S)-3-Amino-4-methoxybutan-1-ol is not marked by a singular event but rather by its emergence as a valuable, custom-designed building block within medicinal chemistry programs. Its history is intrinsically linked to the evolution of asymmetric synthesis, moving from laborious, multi-step sequences to highly efficient catalytic methods.

Early Synthetic Strategies: Leveraging the Chiral Pool

Initial approaches to the synthesis of (S)-3-Amino-4-methoxybutan-1-ol and its N-protected derivatives relied on the "chiral pool" – utilizing readily available, enantiomerically pure natural products as starting materials. Aspartic acid, a naturally occurring amino acid, served as a common precursor.

The established route, while elegant in its use of a natural chiral starting material, presented several challenges for large-scale production. Issues such as the use of hazardous reagents like borane, difficulties with O-methylation leading to undesired N-methylation byproducts, and the need for chromatographic purification made the process inefficient and costly. These limitations drove the search for more streamlined and scalable synthetic methodologies.

Modern Synthetic Methodologies: The Advent of Asymmetric Catalysis

A significant advancement in the synthesis of (S)-3-Amino-4-methoxybutan-1-ol was reported by researchers at F. Hoffmann-La Roche Ltd. in 2011.[1] This work detailed novel, highly efficient routes starting from a commercially available β-keto ester, methyl 4-methoxy-3-oxobutanoate. These methods bypass the problematic O-methylation step of the earlier aspartic acid route and introduce the critical stereocenter with high fidelity using asymmetric catalysis.[1]

Two primary strategies were developed:

-

Asymmetric Catalytic Hydrogenation of a Primary Enamine

-

Asymmetric Catalytic Reductive Amination of a β-Keto Ester

Causality Behind Experimental Choices

The selection of methyl 4-methoxy-3-oxobutanoate as the starting material was a strategic choice. Its structure already contains the required carbon skeleton and the methoxy group, thus eliminating the need for a separate and often problematic methylation step. The core challenge then becomes the stereoselective introduction of the amine at the C3 position.

The use of Ruthenium-MeOBIPHEP catalysts was pivotal. These catalysts are renowned for their ability to effect highly enantioselective hydrogenations of various functional groups. In this context, they proved highly effective in setting the (S)-stereocenter of the amino group.[1]

The exploration of both enamine hydrogenation and direct reductive amination showcases a thorough process development approach. While the enamine route involves an additional step to form the enamine, it can sometimes offer different selectivity or reactivity profiles compared to the direct amination of the ketone. Ultimately, the reductive amination pathway proved to be slightly more efficient in terms of overall yield.[1]

A transitory Boc protection of the amino group was employed before the final ester reduction. This was a necessary step to prevent potential side reactions involving the free amine during the hydride reduction of the ester to the primary alcohol. Lithium borohydride (LiBH₄) was chosen for this reduction, likely due to its chemoselectivity for esters in the presence of other functional groups and its milder nature compared to reagents like lithium aluminum hydride.

Process Comparison

| Parameter | Aspartic Acid Route | Asymmetric Catalytic Route (Reductive Amination) |

| Starting Material | Z-Asp(Ot-Bu)-OH | Methyl 4-methoxy-3-oxobutanoate |

| Key Chiral Step | Chiral Pool | Asymmetric Catalytic Reductive Amination |

| Overall Yield | Not reported as high | ~45% |

| Enantiomeric Excess | High (from natural source) | ≥99% after crystallization |

| Key Advantages | Utilizes natural chirality | Scalable, avoids problematic methylation, high enantioselectivity |

| Key Disadvantages | Multi-step, potential for side reactions, chromatography needed | Requires specialized catalyst |

Detailed Experimental Protocols

The following protocols are based on the work published by Mattei et al. and represent a state-of-the-art approach to the synthesis of (S)-3-Amino-4-methoxybutan-1-ol.[1]

Asymmetric Catalytic Reductive Amination

Caption: Reductive Amination Workflow

Protocol:

-

Reductive Amination: A solution of methyl 4-methoxy-3-oxobutanoate and ammonium acetate in a suitable solvent is hydrogenated in the presence of a Ru-MeOBIPHEP catalyst. The reaction is typically carried out under hydrogen pressure until complete conversion of the starting material.

-

Boc Protection: The resulting crude methyl (S)-3-amino-4-methoxybutanoate is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield the N-Boc protected amino ester.

-

Ester Reduction: The purified N-Boc protected amino ester is dissolved in an appropriate solvent and treated with lithium borohydride (LiBH₄) to reduce the ester to the primary alcohol.

-

Deprotection: The N-Boc protecting group is removed by treatment with hydrochloric acid to yield the final product, (S)-3-Amino-4-methoxybutan-1-ol, which is typically isolated as its hydrochloride salt.

Asymmetric Hydrogenation of Enamine

Sources

3-Amino-4-methoxybutan-1-ol molecular weight and formula

An In-Depth Technical Guide to 3-Amino-4-methoxybutan-1-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a chiral β-amino alcohol of significant interest in medicinal chemistry and drug development. We will delve into its fundamental molecular characteristics, explore a robust asymmetric synthesis pathway for its optically pure (S)-enantiomer, and discuss its application as a critical building block for advanced molecular architectures.

Core Molecular Profile

This compound is a functionalized alkanolamine. Its structure, featuring both an amine and a hydroxyl group, makes it a versatile synthetic intermediate. The stereocenter at the C3 position is of particular importance, as the biological activity of derivative compounds is often highly dependent on stereochemistry.

The key identifiers for this compound are summarized below.

| Property | Value |

| Molecular Formula | C₅H₁₃NO₂ |

| Molecular Weight | 119.16 g/mol [1] |

| CAS Number | 1334146-51-8[1] |

Asymmetric Synthesis of (S)-3-Amino-4-methoxybutan-1-ol

The (S)-enantiomer of this compound serves as a valuable starting material for various medicinal chemistry programs.[2] A modern and efficient synthesis has been developed to produce this enantiomer with high optical purity (≥99% enantiomeric excess). This process avoids some pitfalls of older methods, such as concurrent N-methylation, which required extensive chromatographic purification.[3]

The synthesis strategy is grounded in the asymmetric catalytic reduction of a prochiral β-keto ester, methyl 4-methoxy-3-oxobutanoate. Two effective variations of this core strategy are employed: asymmetric enamine hydrogenation and direct asymmetric reductive amination.[2][3]

Causality in Experimental Design

-

Choice of Starting Material : The commercially available β-keto ester, methyl 4-methoxy-3-oxobutanoate, is an ideal starting point as it already contains the required carbon skeleton and methoxy group, streamlining the synthesis.[3]

-

Asymmetric Catalyst : The use of a Ruthenium-MeOBIPHEP catalyst is critical. This chiral catalyst efficiently transfers hydrogen to the substrate in a stereoselective manner, establishing the desired (S)-stereocenter with high initial enantiomeric excess (97-98%).[2][3]

-

Enantiomeric Upgrading : While the catalytic step provides high initial purity, a final crystallization of the product is used to upgrade the enantiomeric excess to ≥99%.[2] This is a common and cost-effective technique for achieving optical purity in pharmaceutical manufacturing.

-

Protecting Group Strategy : Before the final reduction of the ester to the primary alcohol, the amino group is transiently protected with a tert-butyloxycarbonyl (Boc) group. This is a crucial step because the reducing agent, Lithium borohydride (LiBH₄), could otherwise react with the acidic N-H proton or coordinate to the amine, leading to side reactions and lower yields. The Boc group is easily installed and later removed under acidic conditions.

-

Choice of Reducing Agent : Lithium borohydride (LiBH₄) is selected for the ester-to-alcohol conversion. It is a milder reducing agent than alternatives like lithium aluminum hydride (LiAlH₄) and shows excellent chemoselectivity for reducing the ester in the presence of the Boc-protected amine.[3]

Synthesis Workflow Diagram

The following diagram illustrates the key transformations in the asymmetric synthesis of (S)-3-Amino-4-methoxybutan-1-ol via the reductive amination pathway.

Caption: Asymmetric synthesis workflow for (S)-3-Amino-4-methoxybutan-1-ol.

Experimental Protocol: A Synthesized Methodology

The following protocol is a representative summary based on the described synthesis.[2][3]

-

Asymmetric Reductive Amination :

-

Charge a suitable reactor with methyl 4-methoxy-3-oxobutanoate, ammonium acetate (NH₄OAc), and a Ru-MeOBIPHEP catalyst in a suitable solvent (e.g., methanol).

-

Pressurize the reactor with hydrogen gas (H₂).

-

Heat the reaction mixture and stir until the reaction is complete, monitoring by an appropriate method (e.g., GC).

-

Upon completion, cool the mixture, vent the hydrogen, and remove the catalyst by filtration.

-

Work up the reaction mixture to isolate the crude (S)-methyl 3-amino-4-methoxybutanoate.

-

-

Boc Protection :

-

Dissolve the crude amino ester in a suitable solvent (e.g., dichloromethane).

-

Add Di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine).

-

Stir the mixture at room temperature until the protection is complete (monitor by TLC or LC-MS).

-

Wash the organic layer with aqueous solutions to remove excess reagents and dry over sodium sulfate.

-

Evaporate the solvent to yield the Boc-protected amino ester.

-

-

Ester Reduction and Deprotection :

-

Dissolve the Boc-protected ester in an appropriate solvent (e.g., THF).

-

Cool the solution in an ice bath and add a solution of Lithium borohydride (LiBH₄) portion-wise.

-

Allow the reaction to proceed until the ester is fully consumed.

-

Carefully quench the reaction with an acidic solution. This step both neutralizes the excess reducing agent and removes the Boc protecting group.

-

Perform an aqueous workup and extract the product into an organic solvent.

-

Dry the organic layers, filter, and evaporate the solvent to yield the crude product.

-

-

Purification and Chiral Upgrade :

-

The crude (S)-3-Amino-4-methoxybutan-1-ol can be purified by crystallization (often as a hydrochloride salt) to achieve an enantiomeric excess of ≥99%.[2]

-

Applications in Drug Development

As a β-amino alcohol, (S)-3-Amino-4-methoxybutan-1-ol and its N-protected derivatives are highly valuable intermediates. They are primarily used as chiral building blocks for the synthesis of more complex molecules, such as diamines.[2] The dual functionality allows for sequential or orthogonal chemical modifications:

-

Amino Group : Can be alkylated or used in reductive amination to introduce diverse substituents.

-

Hydroxyl Group : Can be oxidized to an aldehyde for further elaboration or converted to other functional groups.

This versatility makes it a key component in the synthesis of novel therapeutic agents where precise control of stereochemistry and molecular shape is essential for target binding and efficacy.

References

- Asymmetric Synthesis of (S)-3-Amino-4-methoxy-butan-1-ol by Way of Reductive Amination. (2011-01-18). F. Hoffmann-La Roche Ltd.

- Asymmetric Synthesis of (S)-3-Amino-4-methoxy-butan-1-ol by Way of Reductive Amination (Detailed). (2011-01-18). F. Hoffmann-La Roche Ltd., pRED, Pharma Research and Early Development.

- This compound, 95% Purity, C5H13NO2, 100 mg. CP Lab Safety.

Sources

An In-depth Technical Guide to 3-Amino-4-methoxybutan-1-ol for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Amino-4-methoxybutan-1-ol, a key chiral building block in medicinal chemistry. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in their understanding and utilization of this versatile molecule.

Introduction

This compound is a functionalized β-amino alcohol that has garnered interest in the pharmaceutical industry as a valuable intermediate for the synthesis of complex molecules. Its structural features, including a primary amine, a primary alcohol, and a methoxy group, offer multiple points for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents. The chirality at the C3 position adds another layer of complexity and potential for stereospecific interactions with biological targets. This guide will delve into the essential properties of this compound, providing a foundation for its effective application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development, influencing aspects from reaction conditions to formulation. While extensive experimental data for this compound is not widely published, the following table summarizes available and predicted information.

| Property | Value | Source |

| Molecular Formula | C₅H₁₃NO₂ | PubChem[1] |

| Molecular Weight | 119.16 g/mol | PubChem[1] |

| Monoisotopic Mass | 119.09463 Da | PubChem[1] |

| Predicted XlogP | -1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Purity (Commercially Available) | ≥ 95% | CP Lab Safety[2] |

Chemical Synthesis and Reactivity

The asymmetric synthesis of chiral β-amino alcohols like this compound is a critical area of research. A notable synthesis of the (S)-enantiomer has been reported, starting from the commercially available β-keto ester, methyl 4-methoxy-3-oxobutanoate.[3] This approach utilizes an asymmetric catalytic enamine hydrogenation or reductive amination, employing a Ru-MeOBIPHEP catalyst to establish the stereocenter with high enantiomeric excess (≥99% ee after crystallization).[3] The final alcohol is obtained after reduction of the ester functionality.[3]

The reactivity of this compound is dictated by its three functional groups: the primary amine, the primary alcohol, and the ether.

-

Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and arylation, to form amides, secondary/tertiary amines, and N-aryl compounds, respectively. It can also participate in reductive amination reactions.

-

Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. It can also be converted to esters, ethers, or halides through standard synthetic transformations.

-

Methoxy Group: The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

The bifunctional nature of this molecule allows for its use in the synthesis of heterocyclic compounds and as a linker in more complex molecular architectures.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The methoxy group would appear as a singlet around 3.3 ppm. The protons on the carbon backbone would exhibit complex splitting patterns due to diastereotopicity and coupling with neighboring protons. The protons of the amino and hydroxyl groups would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The methoxy carbon would resonate around 59 ppm. The carbons attached to the nitrogen and oxygen atoms would be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H stretch: One or two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H stretch: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

-

C-O stretch: Bands in the region of 1050-1250 cm⁻¹ for the alcohol and ether linkages.

Mass Spectrometry (MS)

In a mass spectrum, this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 119. The fragmentation pattern would likely involve the loss of small neutral molecules such as water (H₂O) from the alcohol group or cleavage adjacent to the amine or ether functionalities.

Applications in Drug Development

(S)-3-Amino-4-methoxybutan-1-ol has been utilized as a starting material in medicinal chemistry programs.[3] Its bifunctional nature and chirality make it a valuable building block for the synthesis of diamine derivatives and other complex molecules with potential therapeutic applications.[3] The ability to introduce stereospecificity is crucial in drug design, as different enantiomers of a chiral drug can have significantly different pharmacological activities and toxicological profiles.

Experimental Protocols

Synthesis of (S)-3-Amino-4-methoxybutan-1-ol

A robust and scalable synthesis for (S)-3-Amino-4-methoxybutan-1-ol has been developed.[3] The key steps involve:

-

Enamine Formation: Reaction of methyl 4-methoxy-3-oxobutanoate with ammonia to form the corresponding enamine.

-

Asymmetric Hydrogenation: Asymmetric catalytic hydrogenation of the enamine using a Ru-MeOBIPHEP catalyst to introduce the chiral center.

-

Protection of the Amino Group: Transitory protection of the amino group, for example, as a Boc-carbamate.

-

Ester Reduction: Reduction of the methyl ester to the primary alcohol using a reducing agent like lithium borohydride (LiBH₄).

-

Deprotection: Removal of the protecting group to yield the final product.

The process has been shown to provide the target compound with high enantiomeric purity.[3]

Sources

An In-Depth Technical Guide to 3-Amino-4-methoxybutan-1-ol for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 3-Amino-4-methoxybutan-1-ol, a valuable building block for medicinal chemistry and drug development programs. As a Senior Application Scientist, this document synthesizes key technical data, proven synthetic methodologies, and critical safety information to empower researchers in their scientific endeavors.

Introduction: The Significance of β-Amino Alcohols

β-amino alcohols are a pivotal class of organic compounds, distinguished by the presence of an amino group and a hydroxyl group separated by two carbon atoms. This structural motif is a cornerstone in the synthesis of a wide array of biologically active molecules and pharmaceutical agents. Their utility stems from their ability to serve as chiral synthons and key intermediates in the construction of more complex molecular architectures. The strategic placement of the amino and hydroxyl functionalities allows for diverse chemical transformations, making them indispensable in the development of novel therapeutics.

Chemical Identity and Properties

The foundational step in utilizing any chemical compound is a clear and unambiguous identification. This compound is registered under the following Chemical Abstracts Service (CAS) number, which serves as a unique identifier.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1334146-51-8 |

| Molecular Formula | C₅H₁₃NO₂ |

| Molecular Weight | 119.16 g/mol |

| Canonical SMILES | COCC(N)CCO |

Supplier Information

For researchers seeking to procure this compound, the following supplier information provides a starting point for acquisition. It is crucial to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.

| Supplier | Catalog Number | Notes |

| Sigma-Aldrich | ENA333558325 | Product is sourced from Enamine. |

| Enamine | ENA333558325 | A primary producer of this building block. |

| ChemicalBook | CB73305419 | Lists multiple suppliers and may serve as a sourcing platform. |

Asymmetric Synthesis of (S)-3-Amino-4-methoxybutan-1-ol

The enantioselective synthesis of β-amino alcohols is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. A robust and scalable synthesis for the (S)-enantiomer of this compound has been reported, providing a reliable method for obtaining this chiral building block in high enantiomeric excess.[1]

This synthetic approach commences with the commercially available β-keto ester, methyl 4-methoxy-3-oxobutanoate, and proceeds through a key asymmetric reductive amination step.[1]

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Workflow for the asymmetric synthesis of (S)-3-Amino-4-methoxybutan-1-ol.

Step-by-Step Experimental Protocol

The following protocol is a summarized adaptation of the published procedure and should be performed by qualified chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Enamine Formation [1]

-

Gaseous ammonia is passed through neat methyl 4-methoxy-3-oxobutanoate.

-

The reaction is slightly exothermic and is typically complete within 5-6 hours, achieving >99% conversion.

Step 2: Asymmetric Reductive Amination [1]

-

The crude enamine from Step 1 is subjected to asymmetric reductive amination.

-

A ruthenium-based catalyst, such as one derived from Ru-MeOBIPHEP, is employed.

-

The reaction is carried out in the presence of ammonium acetate and hydrogen gas.

-

This step establishes the stereocenter, yielding (S)-methyl 3-amino-4-methoxybutanoate with high enantiomeric excess (typically 97-98% ee initially).

-

The enantiomeric excess can be further enhanced to ≥99% through crystallization.

Step 3: Transitory Boc Protection [1]

-

The amino group of the resulting amino ester is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

-

This protection is necessary for the subsequent reduction step.

Step 4: Ester to Alcohol Reduction [1]

-

The Boc-protected amino ester is reduced to the corresponding alcohol.

-

Lithium borohydride (LiBH₄) is an effective reducing agent for this transformation.

Step 5: Deprotection

-

The Boc protecting group is removed under acidic conditions, typically with hydrochloric acid (HCl), to yield the final product, (S)-3-Amino-4-methoxybutan-1-ol, often isolated as its hydrochloride salt.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Researchers are strongly advised to perform a thorough risk assessment before handling this compound and to consult the general SDS provided by the supplier.

Applications in Drug Discovery and Development

β-amino alcohols, including this compound, are valuable scaffolds in medicinal chemistry due to their versatile therapeutic potential. They have been incorporated into molecules targeting a wide range of diseases.

-

Chiral Building Blocks: The enantiomerically pure forms of β-amino alcohols are critical starting materials for the synthesis of complex chiral drugs.

-

Pharmacophore Element: The 1,2-amino alcohol motif is a key pharmacophore in numerous approved drugs and clinical candidates.

-

Modulation of Biological Targets: Derivatives of β-amino alcohols have shown activity against various biological targets, including enzymes and receptors. Their structural features allow for the introduction of diverse substituents to optimize potency, selectivity, and pharmacokinetic properties.

The unique substitution pattern of this compound, with its methoxy group, offers opportunities for fine-tuning the physicochemical properties of lead compounds, potentially influencing their solubility, metabolic stability, and target engagement.

References

-

St-Jean, S., et al. (2011). Asymmetric Synthesis of (S)-3-Amino-4-methoxy-butan-1-ol by Way of Reductive Amination. Organic Process Research & Development, 15(1), 149-156. [Link]

Sources

A Technical Guide to 3-Amino-4-methoxybutan-1-ol: Synthesis and Frontier Research Applications

Abstract: This technical guide presents a comprehensive analysis of 3-Amino-4-methoxybutan-1-ol, a chiral β-amino alcohol with significant untapped potential in medicinal chemistry and asymmetric catalysis. While literature on this specific molecule is nascent, its structural motifs—a chiral 1,3-amino alcohol backbone and a metabolically relevant methoxy group—position it as a high-value scaffold for novel research and development. This document provides a detailed, field-proven protocol for its asymmetric synthesis, based on published methodologies, and outlines two frontier research areas. For each area, we propose detailed experimental workflows, explain the scientific rationale, and provide the necessary tools for researchers, scientists, and drug development professionals to initiate investigations. Our objective is to bridge the information gap and catalyze the exploration of this promising, yet underexplored, chemical entity.

Introduction: The Strategic Value of a Novel Chiral Scaffold

In the landscape of drug discovery and fine chemical synthesis, the demand for novel, stereochemically defined building blocks is perpetual. This compound is one such molecule, poised for significant scientific inquiry. Its structure is a compelling convergence of three key features:

-

A Primary Alcohol: Offers a reactive handle for derivatization into esters, ethers, aldehydes, or for linkage to solid supports.

-

A Primary Amine: Provides a nucleophilic and basic center for amide bond formation, reductive amination, and salt formation.

-

A Chiral Center: The stereocenter at the C3 position offers the potential for stereospecific interactions with biological targets or for inducing asymmetry in chemical reactions.

-

A Methoxy Group: This functional group is a common modulator of physicochemical and pharmacokinetic properties in drug candidates, influencing everything from target binding to metabolic stability.[1][2]

A key publication has already identified (S)-3-Amino-4-methoxybutan-1-ol as a crucial starting material required in multigram quantities for a medicinal chemistry program, underscoring its industrial relevance.[3][4] This guide will leverage that foundational work to propose expansive research campaigns.

Foundational Synthesis: Asymmetric Synthesis of (S)-3-Amino-4-methoxybutan-1-ol

The viability of any research program hinges on reliable access to the core molecule. A robust, enantioselective synthesis for the (S)-enantiomer has been developed, proceeding via the asymmetric reductive amination of a β-keto ester.[3][4] This method provides the hydrochloride salt in high enantiomeric excess (≥99% ee) and a respectable overall yield.

Synthetic Workflow Overview

The synthesis begins with the commercially available β-keto ester, methyl 4-methoxy-3-oxobutanoate. The key stereochemistry-defining step is a ruthenium-catalyzed asymmetric reductive amination. The resulting amino ester is then protected and reduced to yield the target amino alcohol.

Caption: High-level workflow for the asymmetric synthesis of (S)-3-Amino-4-methoxybutan-1-ol.

Detailed Experimental Protocol

This protocol is an adapted summary of the published procedure for informational purposes. Researchers must consult the original source and perform their own risk assessments.[3][4]

Step 1: Asymmetric Reductive Amination

-

To a high-pressure autoclave, add methyl 4-methoxy-3-oxobutanoate (1.0 eq).

-

Add ammonium acetate (NH₄OAc, ~1.5 eq) and the catalyst, [Ru(OAc)₂(MeOBIPHEP)], at a substrate-to-catalyst ratio (S/C) of ~2000.

-

Add methanol (MeOH) as the solvent.

-

Pressurize the autoclave with hydrogen gas (H₂) to 80 bar.

-

Heat the reaction mixture to 50°C and stir for 12-18 hours, monitoring for H₂ uptake.

-

Upon completion, cool the reactor, vent, and concentrate the mixture under reduced pressure to obtain crude methyl (S)-3-amino-4-methoxybutanoate. The enantiomeric excess at this stage is typically 97-98%.[4]

Step 2: Boc Protection

-

Dissolve the crude amino ester from Step 1 in a suitable solvent such as dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, ~1.1 eq) and a non-nucleophilic base like triethylamine (Et₃N, ~1.2 eq).

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, perform an aqueous workup and concentrate the organic layer to yield the crude Boc-protected amino ester.

Step 3: Reduction to Boc-(S)-3-Amino-4-methoxybutan-1-ol

-

Dissolve the protected amino ester from Step 2 in an ethereal solvent like tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of lithium borohydride (LiBH₄, ~1.5 eq) in THF.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitor by TLC/LC-MS).

-

Carefully quench the reaction at 0°C by the slow addition of aqueous acid (e.g., 1 M HCl).

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate to yield the Boc-protected amino alcohol. Yields for this step are reported to be quantitative for crude material.[4]

Step 4: Deprotection and Crystallization

-

Dissolve the Boc-protected amino alcohol from Step 3 in a minimal amount of a suitable solvent like ethyl acetate or isopropanol.

-

Add a solution of HCl in diethyl ether or isopropanol (~2.0 eq).

-

Stir the mixture. The hydrochloride salt should precipitate.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

-

This crystallization step serves to upgrade the enantiomeric purity to ≥99% ee.[3]

Frontier Research Area 1: Medicinal Chemistry & Drug Design

The 1,3-amino alcohol motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[5] The presence of the methoxy group adds a critical dimension for property modulation. While often beneficial for binding, the methoxy group can be a site of metabolic liability via O-demethylation by cytochrome P450 enzymes.[6] This presents a classic drug discovery challenge and an opportunity for innovative design.

Proposed Research Directive: Bioisosteric Replacement and Scaffold Decoration

We propose a dual-pronged research program. The first prong focuses on creating a small, focused library of derivatives by decorating the primary amine and alcohol. The second, more advanced prong involves synthesizing analogs where the metabolically labile methoxy group is replaced with bioisosteres to improve pharmacokinetic properties.

Caption: Proposed dual-pronged workflow for medicinal chemistry exploration.

Experimental Workflow: Synthesis of a Derivatized Library (Prong 1)

Protocol: Parallel Reductive Amination

-

Array 10-20 mg of (S)-3-Amino-4-methoxybutan-1-ol hydrochloride into individual wells of a 96-well deep-well plate.

-

Add a solution of N,N-Diisopropylethylamine (DIPEA, 1.1 eq) in dichloroethane (DCE) to each well to neutralize the salt.

-

Add a diverse selection of aldehydes (R¹CHO, 1.0 eq) to each well.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to each well.

-

Seal the plate and agitate at room temperature for 12 hours.

-

Quench the reactions by adding aqueous NaHCO₃.

-

Perform a liquid-liquid extraction by adding ethyl acetate, agitating, and separating the layers.

-

Evaporate the solvent to yield a library of N-alkylated derivatives ready for purification and screening.

Table 1: Quantitative Data for Library Synthesis

| Parameter | Value | Reference / Justification |

| Starting Material per Well | 10-20 mg | Standard for early-stage library synthesis |

| Reagent Equivalents | 1.0 - 1.5 eq | Standard stoichiometry for reductive amination |

| Solvent Volume | 0.5 - 1.0 mL | Appropriate for milligram-scale reactions |

| Reaction Time | 12 hours | Typical for completion of this reaction type |

| Expected Purity (Crude) | 60-90% | Dependent on aldehyde substrate |

Frontier Research Area 2: Asymmetric Catalysis

Chiral amino alcohols are foundational ligands in modern asymmetric catalysis.[7][8] They form stable bidentate chelate complexes with metal centers, creating a rigid chiral environment that can effectively control the stereochemical outcome of a reaction.[7] The structure of this compound makes it an ideal candidate for a novel chiral ligand.

Proposed Research Directive: Ligand Synthesis and Application in a Benchmark Reaction

We propose the synthesis of the N,N-dimethylated ligand and its subsequent application in the well-established enantioselective addition of diethylzinc to aldehydes—a benchmark reaction for evaluating ligand performance.[9]

Caption: Workflow for ligand synthesis and catalytic performance evaluation.

Experimental Workflow: Ligand-Catalyzed Diethylzinc Addition

Protocol: Enantioselective Addition to Benzaldehyde

-

In a flame-dried, nitrogen-purged flask, dissolve the synthesized N,N-dimethylated ligand (0.05 mmol, 5 mol%) in anhydrous toluene (2.0 mL).

-

Add a solution of diethylzinc (1.0 M in hexanes, 1.2 mmol) dropwise at room temperature and stir for 30 minutes.

-

Cool the mixture to 0°C in an ice bath.

-

Add freshly distilled benzaldehyde (1.0 mmol) dropwise.

-

Stir the reaction at 0°C and monitor its progress by TLC (staining with KMnO₄).

-

After 24 hours (or upon completion), quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the product with diethyl ether (3 x 10 mL).

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by flash column chromatography.

-

Determine the enantiomeric excess (ee%) of the 1-phenyl-1-propanol product using chiral HPLC.

Table 2: Target Performance Metrics

| Metric | Target Value | Justification |

| Catalyst Loading | 5 mol% | Standard loading for ligand screening |

| Reaction Yield | > 80% | A good yield indicates an efficient catalyst |

| Enantiomeric Excess (ee) | > 90% | The benchmark for a highly effective chiral ligand |

| Turnover Number (TON) | 20 | Calculated as moles product / moles catalyst |

Conclusion and Future Outlook

This compound represents a compelling but underexplored molecular scaffold. The existence of a validated asymmetric synthesis provides a critical entry point for its investigation.[3] This guide has laid out two high-potential research avenues in medicinal chemistry and asymmetric catalysis, complete with actionable experimental protocols. The structural features of this molecule—its chirality, bifunctionality, and metabolically relevant methoxy group—provide a rich playground for innovation. Future work could expand into materials science, using the molecule as a monomer for functional polyamides or polyurethanes, or into more complex catalytic systems. The foundational work proposed herein is designed to unlock the full potential of this versatile chemical building block.

References

-

Scalone, M., & Waldmeier, P. (2011). Asymmetric Synthesis of (S)-3-Amino-4-methoxy-butan-1-ol by Way of Reductive Amination. Organic Process Research & Development, 15(1), 123-128. [Link]

-

Scalone, M., & Waldmeier, P. (2011). Asymmetric Synthesis of (S)-3-Amino-4-methoxy-butan-1-ol by Way of Reductive Amination. F. Hoffmann-La Roche Ltd. Publication. [Link]

-

Zhu, M., & Ishihara, Y. (2021). Methoxy group: a non-lipophilic “scout” for protein pocket finding. RSC Medicinal Chemistry, 12(10), 1635-1645. [Link]

-

PolyU Electronic Theses. (n.d.). New enantioselective catalysts based on chiral amino alcohols. Retrieved from PolyU Electronic Theses. [Link]

-

ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from ResearchGate. [Link]

-

Chiodi, D., & Ishihara, Y. (2023). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 14(12), 2344-2356. [Link]

-

Ishihara, Y. (2024). The role of the methoxy group in approved drugs. Journal of Medicinal Chemistry, 67(13), 10451-10515. [Link]

-

CP Lab Safety. (n.d.). This compound, 95% Purity, C5H13NO2, 100 mg. Retrieved from CP Lab Safety. [Link]

-

Wang, Z., & Hu, H. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University News. [Link]

-

Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter Flash Talk. [Link]

-

Reddy, P. V., & Falck, J. R. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters, 20(15), 4551-4554. [Link]

-

UM Students' Repository. (n.d.). CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. Retrieved from UM Students' Repository. [Link]

-

White, M. C., & Liu, W. (2011). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. Journal of the American Chemical Society, 133(40), 15986-15989. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. studentsrepo.um.edu.my [studentsrepo.um.edu.my]

- 6. tandfonline.com [tandfonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-Amino-4-methoxybutan-1-ol as a Chiral Building Block

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Chiral β-Amino Alcohols

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is relentless. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, meaning they interact differently with the stereoisomers of a drug molecule. This fundamental principle drives the need for chiral building blocks—versatile, optically pure intermediates that serve as foundational scaffolds for the synthesis of complex active pharmaceutical ingredients (APIs). The use of such building blocks is a cornerstone of asymmetric synthesis, allowing for precise control over the three-dimensional architecture of a molecule, which in turn dictates its efficacy, selectivity, and safety profile.

Among the various classes of chiral synthons, β-amino alcohols are of paramount importance. This structural motif is a key feature in a wide array of biologically active compounds, including antivirals, antibiotics, and central nervous system agents.[1][2] (S)-3-Amino-4-methoxybutan-1-ol is a distinguished member of this class. Its bifunctional nature, possessing both a primary amine and a primary alcohol, coupled with a defined stereocenter and a methoxy group for further structural modulation, makes it a highly valuable and strategic intermediate in medicinal chemistry programs.[3] This guide provides a comprehensive overview of its synthesis, characterization, and application, with a focus on the technical insights required for its effective use in a research and development setting.

Physicochemical Profile and Stereochemical Integrity

The utility of (S)-3-Amino-4-methoxybutan-1-ol begins with its fundamental properties. A clear understanding of its physicochemical characteristics is essential for handling, reaction design, and purification.

| Property | Value | Source |

| Molecular Formula | C₅H₁₃NO₂ | [4] |

| Molecular Weight | 119.16 g/mol | [4] |

| CAS Number | 1334146-51-8 | [4] |

| Appearance | Expected to be an oil or low-melting solid | General Knowledge |

| Key Structural Features | Primary Alcohol, Primary Amine, Methoxy Ether, Single Chiral Center | [3] |

The critical feature of this molecule is the stereogenic center at the C3 position. The (S)-configuration is crucial for its role as a building block, as this specific orientation is transferred to subsequent, more complex molecules. Ensuring and maintaining high enantiomeric purity throughout the synthetic sequence is therefore a primary objective for any process utilizing this synthon.

State-of-the-Art Asymmetric Synthesis

The efficient synthesis of (S)-3-Amino-4-methoxybutan-1-ol in high enantiomeric excess (ee) is the gateway to its application. While classical approaches often started from the chiral pool (e.g., derivatives of aspartic acid), these routes were frequently hampered by challenges such as undesired side reactions, including N-methylation.[3] Modern methods have overcome these limitations by employing catalytic asymmetric reactions on prochiral substrates.

The Roche Process: Asymmetric Reductive Amination

A highly efficient and scalable synthesis was developed by researchers at F. Hoffmann-La Roche, representing the current state-of-the-art.[3] This process begins with the commercially available and achiral β-keto ester, methyl 4-methoxy-3-oxobutanoate. The core innovation lies in the asymmetric introduction of the amine functionality. Two successful variations of this strategy have been established.

Causality Behind the Method: This synthetic design is superior to older methods because it avoids a problematic O-methylation step on a sensitive intermediate. By starting with a precursor that already contains the methoxy group, the synthesis becomes more convergent and robust. The key chiral-inducing step is a highly optimized catalytic hydrogenation, which is known for its reliability and scalability in industrial settings.

Logical Workflow: Asymmetric Synthesis of (S)-3-Amino-4-methoxybutan-1-ol

Caption: Synthetic pathways to (S)-3-Amino-4-methoxybutan-1-ol.

Route A: Via Enamine Hydrogenation

-

Enamine Formation: Gaseous ammonia is passed through the neat β-keto ester. This exothermic reaction proceeds cleanly to form the primary enamine intermediate, which exists as a single (Z)-isomer.[3]

-

Asymmetric Hydrogenation: The crude enamine is then subjected to asymmetric hydrogenation. The choice of catalyst is critical for achieving high enantioselectivity. Ruthenium complexes with MeOBIPHEP ligands were found to be highly effective.[3] The reaction is typically run at elevated temperature and pressure (e.g., 80 °C, 60 bar H₂) in methanol with acetic acid as a crucial additive.[3]

Route B: Direct Asymmetric Reductive Amination

This route offers a more streamlined process by combining the amination and reduction steps. The β-keto ester is reacted directly with an ammonia source, such as ammonium acetate, in the presence of hydrogen and a similar Ruthenium-bisphosphine catalyst.[3] While potentially more efficient, this route often requires careful optimization to manage the chemoselectivity, as direct hydrogenation of the keto group to the corresponding alcohol is a major competing side reaction.[3]

Both pathways yield the chiral amino ester, methyl (S)-3-amino-4-methoxybutanoate, with excellent initial enantiomeric excess (97-98% ee).[3]

Final Conversion to the Amino Alcohol

The final step is the reduction of the methyl ester to the primary alcohol. Direct reduction of the amino ester can be problematic. The most reliable method involves a transitory protection of the amino group.

-

Boc Protection: The amino ester is protected with a tert-butyloxycarbonyl (Boc) group.

-

Ester Reduction: The resulting Boc-protected ester is then reduced to the alcohol. Lithium borohydride (LiBH₄) was identified as the optimal reagent for this transformation.[3]

-

Deprotection: The Boc group is subsequently removed under acidic conditions to yield the final product, (S)-3-Amino-4-methoxybutan-1-ol, often isolated as its hydrochloride salt.[3]

This protection-reduction-deprotection sequence ensures a clean and high-yielding conversion without side reactions involving the free amine.

Purification, Analysis, and Quality Control

A self-validating protocol requires robust methods for purification and analysis to ensure the final building block meets the stringent quality requirements for drug development.

Enantiomeric Upgrading

While the asymmetric catalysis provides high initial enantioselectivity (97-98% ee), this can be further enhanced to ≥99% ee through crystallization of the amino ester intermediate (as its acetate salt).[3] This ability to upgrade enantiomeric purity via a simple, scalable physical process is a significant advantage for producing API-grade material.

Analytical Characterization

A suite of analytical techniques is necessary to confirm the identity, purity, and enantiomeric integrity of the product.

| Analytical Technique | Purpose | Key Findings / Parameters |

| Gas Chromatography (GC) | Assess chemical purity of intermediates and final product. | Typically shows purity >99% for distilled intermediates.[3] |

| GC-Mass Spectrometry (GC-MS) | Identify byproducts from the synthesis. | Used to identify minor impurities like enamine dimers or deamination products.[3] |

| Chiral HPLC or SFC | Determine enantiomeric excess (ee). | The critical test to confirm ee ≥99% after purification. |

| ¹H and ¹³C NMR | Confirm chemical structure and structural integrity. | Provides unambiguous structural confirmation. |

| Optical Rotation ([α]D) | Confirm the stereochemical configuration. | A specific rotation value confirms the presence of the desired (S)-enantiomer. |

Application in Synthesis: A Versatile Bifunctional Synthon

The synthetic utility of (S)-3-Amino-4-methoxybutan-1-ol lies in the orthogonal reactivity of its two functional groups. It serves as a precursor for more complex chiral molecules, particularly diamines, which are prevalent in medicinal chemistry.[3]

The general synthetic strategy involves two distinct transformations:

-

At the Amino Group: The primary amine can undergo reactions such as reductive alkylation to introduce a wide variety of substituents.

-

At the Alcohol Group: The primary alcohol can be oxidized to the corresponding aldehyde, which then serves as a handle for a second reductive amination, introducing another amine-containing fragment.

Logical Workflow: Application as a Building Block

Caption: General scheme for utilizing the building block.

This dual functionality allows for the systematic construction of diverse molecular libraries with precise stereochemical control, making it an ideal tool for structure-activity relationship (SAR) studies in drug discovery programs.

Detailed Experimental Protocols

The following protocols are adapted from the literature and represent a reliable method for the synthesis and conversion of the title compound.[3]

Protocol 1: Asymmetric Hydrogenation of Methyl (Z)-3-amino-4-methoxybut-2-enoate

Rationale: This protocol details the key stereochemistry-defining step. The use of acetic acid is critical for catalyst performance, and the subsequent crystallization is designed to maximize enantiomeric purity.

-